molecular formula C13H18ClNO2 B11468368 2-chloro-N-[4-(pentyloxy)phenyl]acetamide

2-chloro-N-[4-(pentyloxy)phenyl]acetamide

Cat. No.: B11468368
M. Wt: 255.74 g/mol
InChI Key: VCVBBNHFAMQIHL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(pentyloxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a pentyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-[4-(pentyloxy)phenyl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-(pentyloxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced products.

Scientific Research Applications

2-chloro-N-[4-(pentyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro group and the pentyloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar structure but lacks the pentyloxy group.

    2-chloro-N-(4-phenylbutan-2-yl)acetamide: Similar structure with a different substituent on the phenyl ring.

    N-(2,6-dimethylphenyl)chloroacetamide: Similar structure with different substituents on the phenyl ring.

Uniqueness

2-chloro-N-[4-(pentyloxy)phenyl]acetamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-N-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16)

InChI Key

VCVBBNHFAMQIHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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